Ethyl 4-(5-methyl-2-pyrazinyl)-2,4-dioxobutanoate
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Overview
Description
Ethyl 4-(5-methyl-2-pyrazinyl)-2,4-dioxobutanoate is a chemical compound with a complex structure that includes a pyrazine ring substituted with a methyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-methyl-2-pyrazinyl)-2,4-dioxobutanoate typically involves the reaction of 5-methyl-2-pyrazinecarboxylic acid with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through esterification, where the carboxylic acid group reacts with the ethyl acetoacetate to form the desired ester compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-methyl-2-pyrazinyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized pyrazine derivatives, reduced alcohols, and substituted pyrazine compounds .
Scientific Research Applications
Ethyl 4-(5-methyl-2-pyrazinyl)-2,4-dioxobutanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-methyl-2-pyrazinyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The pyrazine ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-5-methylpyrazine
- 2-Methyl-5-vinylpyrazine
- 5-Methyl-2-acetylpyrazine
Uniqueness
Ethyl 4-(5-methyl-2-pyrazinyl)-2,4-dioxobutanoate is unique due to its specific ester and pyrazine structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O4 |
---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
ethyl 4-(5-methylpyrazin-2-yl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C11H12N2O4/c1-3-17-11(16)10(15)4-9(14)8-6-12-7(2)5-13-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
GQGCNOKXHMWGOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=NC=C(N=C1)C |
Origin of Product |
United States |
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